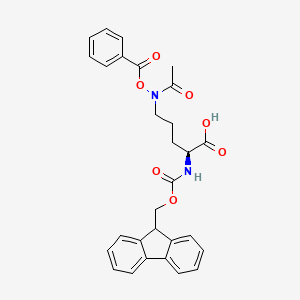

Fmoc-L-Orn(Ac,OBz)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fmoc-L-Orn(Ac,OBz)-OH is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a derivative of ornithine, an amino acid that is commonly found in proteins. Fmoc-L-Orn(Ac,OBz)-OH is widely used in the synthesis of peptides and proteins due to its ability to protect the amino group of ornithine during the synthesis process.

Aplicaciones Científicas De Investigación

Synthesis of Peptides and Proteins

- Fmoc-L-Orn(Ac,OBz)-OH plays a crucial role in the synthesis of peptides and proteins. It is used in solid-phase peptide synthesis (SPPS) methodologies, particularly in the construction of various peptide sequences. For example, its application in the synthesis of carboxyfluorescein-labelled dimannosylated peptides has been demonstrated, showcasing its utility in creating complex peptide structures for biological evaluation (Kowalczyk et al., 2009).

Development of Novel Amino Acids

- Researchers have explored the use of Fmoc-L-Orn(Ac,OBz)-OH in developing new amino acids that induce specific structural formations in peptides. For instance, the creation of an amino acid that promotes β-sheet folding in peptides was facilitated using its Fmoc derivative, illustrating its potential in designing peptides with specific secondary structures (Nowick et al., 2002).

Antibacterial and Biomedical Applications

- Fmoc-L-Orn(Ac,OBz)-OH is also instrumental in the development of biomedical materials, such as antibacterial composites and hydrogels. For example, Fmoc-decorated self-assembling building blocks, which include derivatives of Fmoc-L-Orn(Ac,OBz)-OH, have been used to create antibacterial and anti-inflammatory materials, highlighting its significance in the biomedical field (Schnaider et al., 2019).

Advanced Material Synthesis

- The compound is a key component in the synthesis of advanced materials like nanoassemblies. Its inclusion in the formation of fluorescently labeled materials and in the stabilization of nanoparticles demonstrates its versatility in material science applications. For instance, its role in the synthesis of amino acid-based hydrogels used for stabilizing silver nanoclusters is an example of its application in creating innovative materials (Roy & Banerjee, 2011).

Propiedades

IUPAC Name |

(2S)-5-[acetyl(benzoyloxy)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28N2O7/c1-19(32)31(38-28(35)20-10-3-2-4-11-20)17-9-16-26(27(33)34)30-29(36)37-18-25-23-14-7-5-12-21(23)22-13-6-8-15-24(22)25/h2-8,10-15,25-26H,9,16-18H2,1H3,(H,30,36)(H,33,34)/t26-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSHRSDOAKNJDQD-SANMLTNESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N(CCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[(4-Chlorophenyl)sulfonyl]amino}cyclohexanecarboxylic acid](/img/structure/B2992094.png)

![4-Cyclobutyl-6-[[1-(2-cyclopropylpyrimidin-4-yl)piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2992097.png)

![4-(3-Methoxyphenyl)-2-[(3-pyridylmethyl)amino]-5-pyrimidinecarboxylic acid](/img/structure/B2992111.png)

![6-ethyl-2-(1-methyl-1H-pyrazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2992112.png)